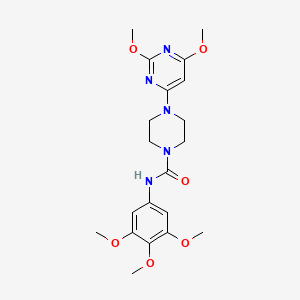

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O6/c1-27-14-10-13(11-15(28-2)18(14)30-4)21-20(26)25-8-6-24(7-9-25)16-12-17(29-3)23-19(22-16)31-5/h10-12H,6-9H2,1-5H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUUPMQLRLVHLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is . The compound features a piperazine core substituted with a pyrimidine and a trimethoxyphenyl group, which contributes to its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 480.64 g/mol |

| LogP | 0.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 9 |

| Rotatable Bonds | 5 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrimidine moiety is believed to enhance its interaction with DNA and RNA synthesis pathways, leading to effective tumor suppression.

Case Study: Breast Cancer

In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound demonstrated significant cytotoxicity. The combination of this compound with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall efficacy against resistant cancer types .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains. Its mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This property makes it a candidate for further development as an antibacterial agent.

Research Findings

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Synergistic Effects : Enhanced activity when combined with other antibiotics.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, the compound has shown promising anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the piperazine and pyrimidine rings can significantly alter its potency and selectivity.

Key Findings in SAR Studies

- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances lipophilicity and cellular uptake.

- Pyrimidine Variations : Altering the position or type of substituents on the pyrimidine ring can modulate antitumor activity.

- Piperazine Modifications : Different piperazine derivatives have been synthesized to explore their impact on bioactivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives, including the compound . Research indicates that derivatives containing pyrimidine and piperazine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several piperazine derivatives and found that certain compounds effectively inhibited cell proliferation in human cancer models, suggesting their potential as chemotherapeutic agents .

Case Study: Cytotoxic Evaluation

In a comparative study, 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide was tested against a panel of cancer cell lines. The results demonstrated that this compound exhibited notable growth inhibition, with IC50 values indicating effective potency against specific tumor types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MOLT-4 (leukemia) | 15 |

| Control (standard drug) | MOLT-4 | 12 |

Antimicrobial Properties

The antimicrobial activity of similar piperazine derivatives has also been documented. Compounds with pyrimidine structures have been synthesized and tested for their effectiveness against bacterial strains. Studies have shown that modifications to the piperazine ring can enhance antimicrobial efficacy .

Case Study: Antimicrobial Testing

A recent investigation assessed the antimicrobial activity of novel pyrimidine-based compounds. The findings revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| Control (antibiotic) | E. coli | 20 |

Radioprotective Effects

The increasing concern over radiation exposure in medical treatments has prompted research into radioprotective agents. Some studies have explored piperazine derivatives as potential candidates for mitigating radiation-induced damage. The compound under discussion has shown promise in preclinical models by reducing DNA damage in lymphoblastic leukemia cells exposed to gamma radiation .

Case Study: Radioprotection Assessment

In a laboratory setting, the radioprotective effects of various piperazine derivatives were evaluated using the dicentric chromosome assay. The results indicated that the compound significantly reduced DNA damage compared to untreated controls.

| Compound | DNA Damage Reduction (%) |

|---|---|

| This compound | 45 |

| Control (amifostine) | 30 |

Potential in Agricultural Applications

Emerging research suggests that compounds similar to this compound may possess herbicidal properties. Studies on related pyrimidine-sulfonamide compounds have demonstrated significant efficacy against various weed species while maintaining safety for crops like tomatoes and grasses .

Case Study: Herbicidal Activity

Field trials conducted with pyrimidine-based herbicides indicated effective weed control with minimal phytotoxicity to desirable plants.

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Common dandelion | 85 |

| Control (standard herbicide) | Common dandelion | 90 |

Comparison with Similar Compounds

Comparative Analysis

*TMP = Trimethoxyphenyl

Key Findings

Solubility and Stability: The carboxamide linker in the target compound likely avoids the solubility limitations of Combretastatin A-4’s phenolic group, which requires prodrug modification (e.g., phosphate salts in 1m/1n) for aqueous compatibility . Piperazine-carboxamide derivatives (e.g., ) generally exhibit better solubility than ester-linked analogs (e.g., oxazolones in ).

Toxicity and Safety: The pyridyl-trimethoxybenzoyl analog () shows moderate intraperitoneal toxicity (LD₅₀: 800 mg/kg), suggesting that electron-withdrawing groups (e.g., pyridyl) may influence safety profiles. Combretastatin prodrugs (1m/1n) demonstrate low toxicity in preclinical models, emphasizing the importance of prodrug strategies for phenolic compounds .

Synthetic Routes :

- The target compound’s synthesis may involve condensation of a pyrimidinyl-piperazine intermediate with a 3,4,5-trimethoxyphenyl isocyanate, analogous to hydrazide-condensation methods in and .

Q & A

Q. What are the key synthetic routes for synthesizing 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Piperazine core formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to construct the piperazine ring.

- Substitution : Introducing the 2,6-dimethoxypyrimidin-4-yl group via nucleophilic aromatic substitution or coupling reactions.

- Carboxamide linkage : Coupling the piperazine intermediate with 3,4,5-trimethoxyphenyl isocyanate or using carbodiimide-based coupling reagents (e.g., EDC/HOAt) .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization to isolate the final product .

Q. Which analytical methods are critical for characterizing this compound?

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~499).

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .

Q. What safety protocols are recommended during synthesis?

- Engineering controls : Use fume hoods to handle volatile reagents (e.g., dichloromethane).

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators when handling fine powders .

- Waste disposal : Segregate halogenated byproducts (e.g., dichlorophenyl intermediates) for specialized treatment .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Quantum chemical calculations : Predict transition states and intermediates for key steps (e.g., piperazine ring closure).

- Machine learning : Train models on PubChem reaction datasets to prioritize solvent systems (e.g., DMF for coupling reactions) or catalysts (e.g., Pd/C for hydrogenation) .

- Feedback loops : Integrate experimental yields with computational predictions to refine reaction parameters (e.g., temperature, stoichiometry) .

Q. What strategies address contradictions between computational binding predictions and experimental IC50 values?

- Free-energy perturbation (FEP) : Quantifies subtle differences in binding pocket interactions (e.g., methoxy group orientation).

- Differential scanning calorimetry (DSC) : Assesses target protein stability upon ligand binding to validate computational models .

- Meta-analysis : Compare data across structural analogs (e.g., fluorophenyl or pyridyl derivatives) to identify outliers in SAR .

Q. How can regioselectivity challenges in pyrimidine substitution be mitigated?

- Directing groups : Use transient protecting groups (e.g., Boc) to steer substitution to the 4-position of pyrimidine.

- Metal catalysis : Employ Pd-mediated C-H activation for selective functionalization .

- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at the desired position .

Q. What experimental designs improve reproducibility in biological assays?

- Positive controls : Include known dopamine D3 receptor ligands (e.g., 7o from ) to benchmark activity.

- Orthogonal assays : Combine radioligand binding (e.g., [³H]spiperone displacement) with functional cAMP assays to confirm target engagement .

- Batch consistency : Use HPLC to verify compound stability under assay conditions (e.g., pH 7.4 buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.